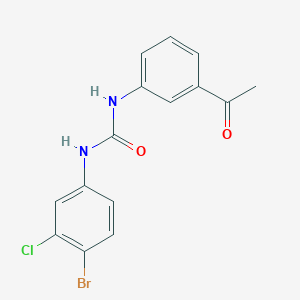![molecular formula C15H13N3O5 B4129155 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4129155.png)
4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid
Übersicht
Beschreibung
4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid, also known as N-(4-nitrophenyl)-N'-(4-carboxymethylbenzoyl)hydrazine (NPCBH), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the hydrazine family and has a molecular weight of 365.32 g/mol.
Wirkmechanismus
The mechanism of action of 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid is not fully understood. However, it has been suggested that NPCBH inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. NPCBH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid are still being investigated. However, some studies have shown that NPCBH can induce oxidative stress in cancer cells, leading to cell death. Additionally, NPCBH has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for the development of new cancer drugs. Additionally, NPCBH has been shown to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using NPCBH in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid. One of the most promising directions is the development of new cancer drugs based on NPCBH. Additionally, further studies are needed to investigate the mechanism of action of NPCBH and its potential applications in other fields, such as materials science and environmental science. Furthermore, the development of new methods for improving the solubility and bioavailability of NPCBH could enhance its efficacy and broaden its applications.
Wissenschaftliche Forschungsanwendungen
4-[({[(4-nitrophenyl)amino]carbonyl}amino)methyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of NPCBH is in the development of new drugs for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, NPCBH has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems.
Eigenschaften
IUPAC Name |
4-[[(4-nitrophenyl)carbamoylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-14(20)11-3-1-10(2-4-11)9-16-15(21)17-12-5-7-13(8-6-12)18(22)23/h1-8H,9H2,(H,19,20)(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQVXRWMZJDGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4129080.png)
![2-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-3-methoxyphenol](/img/structure/B4129086.png)


![1-[benzyl(methyl)amino]-3-(4-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4129116.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4129120.png)
![N-(4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4129124.png)
![benzyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4129129.png)
![methyl 2-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4129140.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4129154.png)
![N-(4-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4129166.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4129180.png)